2-Chloro-3,5-dibromopyridine

Catalog No.
S711336
CAS No.
40360-47-2
M.F
C5H2Br2ClN
M. Wt
271.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,5-dibromopyridine

CAS Number

40360-47-2

Product Name

2-Chloro-3,5-dibromopyridine

IUPAC Name

3,5-dibromo-2-chloropyridine

Molecular Formula

C5H2Br2ClN

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H

InChI Key

PYSICVOJSJMFKP-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)Cl)Br

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)Br

Synthesis and Characterization:

2-Chloro-3,5-dibromopyridine is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the bromination of 2-chloropyridine with elemental bromine or N-bromosuccinimide as the brominating agent. [] Characterization of the synthesized product is typically performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. []

Potential Applications:

While the specific research applications of 2-Chloro-3,5-dibromopyridine are still under exploration, its unique structure and properties have attracted interest in several areas:

  • Medicinal Chemistry: The presence of halogen atoms like chlorine and bromine can influence the biological activity of molecules. 2-Chloro-3,5-dibromopyridine could potentially serve as a starting material for the synthesis of novel drug candidates with various therapeutic applications. However, further research is needed to explore its specific biological properties and potential for drug development.
  • Material Science: The aromatic ring structure and halogenated substituents in 2-Chloro-3,5-dibromopyridine could potentially make it suitable for applications in material science. For instance, it could be investigated for its potential use in the development of new functional materials with specific properties like conductivity or photoluminescence. However, more research is required to understand its material properties and potential applications in this field.
  • Organic Synthesis: 2-Chloro-3,5-dibromopyridine could serve as a valuable building block in organic synthesis due to the presence of reactive halogen atoms. These halogen groups can be readily substituted with other functional groups using various chemical reactions, allowing for the synthesis of more complex molecules with diverse functionalities.

2-Chloro-3,5-dibromopyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one chlorine atom attached to a pyridine ring. Its molecular formula is C5H2Br2ClNC_5H_2Br_2ClN, with a molecular weight of approximately 271.34 g/mol. This compound is notable for its unique electronic properties and potential applications in various chemical and biological contexts, making it an important subject of study in medicinal chemistry and material science .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups, allowing for the synthesis of diverse derivatives.
  • Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are valuable in synthesizing complex organic molecules.
  • Reduction Reactions: The compound can be subjected to reduction conditions to yield various functionalized products.

These reactions are facilitated by the reactivity of the halogen substituents, which can serve as leaving groups under appropriate conditions .

Several synthetic routes are available for producing 2-chloro-3,5-dibromopyridine:

  • Halogenation of Pyridine Derivatives: The compound can be synthesized through the direct halogenation of pyridine derivatives using brominating agents and chlorinating agents under controlled conditions.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for more selective coupling reactions that introduce the desired halogens at specific positions on the pyridine ring.
  • Functionalization Techniques: Advanced methods such as deprotonative coupling with aldehydes or other electrophiles can also be employed to synthesize this compound from simpler precursors .

2-Chloro-3,5-dibromopyridine has several applications:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: The compound's unique properties make it suitable for developing advanced materials with specific functionalities.
  • Research Tool: It is used in biological studies to investigate interactions between pyridine derivatives and biological targets .

Studies involving 2-chloro-3,5-dibromopyridine often focus on its interactions with enzymes and receptors. The presence of halogen substituents can enhance binding affinity and selectivity towards certain biological targets. Research into its mechanism of action suggests that it may influence metabolic pathways or act as an inhibitor in specific bio

Several compounds share structural similarities with 2-chloro-3,5-dibromopyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Bromo-2-chloropyridineOne bromine and one chlorineOften used as a precursor in various syntheses
3-Bromo-2-chloropyridineOne bromine and one chlorineExhibits different reactivity patterns compared to 2-chloro-3,5-dibromopyridine
5-Chloro-3-bromopyridineOne bromine and one chlorineUsed primarily in Grignard reactions
3,5-Dibromo-2-fluoropyridineTwo bromines and one fluorineEnhanced reactivity due to fluorine's electronegativity

Uniqueness of 2-Chloro-3,5-dibromopyridine: Its specific arrangement of halogens allows for distinct reactivity patterns not found in other similar compounds, making it particularly valuable in both synthetic chemistry and biological applications .

The development of 2-Chloro-3,5-dibromopyridine emerged from the broader evolution of pyridine halogenation chemistry, which dates back to the late 19th century when initial pyridine halogenation reactions were first reported. The synthesis of multiply halogenated pyridines represented a significant advancement in heterocyclic chemistry, addressing the inherent challenges associated with the poor pi nucleophilicity of pyridine rings that traditionally required harsh reaction conditions and strong acids or bases. The compound was first documented in chemical databases in 2005, with its structure and properties being systematically characterized and modified as recently as 2025.

The historical significance of this compound lies in its role as a solution to longstanding synthetic challenges in pyridine chemistry. Traditional pyridine halogenation methods often resulted in regioisomeric mixtures and limited substrate scope, particularly for achieving selective halogenation at specific positions. The development of efficient synthetic routes to 2-Chloro-3,5-dibromopyridine represented a breakthrough in achieving regioselective multiple halogenation, providing chemists with a reliable and functionally versatile intermediate.

Significance in Synthetic Chemistry

2-Chloro-3,5-dibromopyridine holds exceptional importance in modern synthetic chemistry due to its unique reactivity profile and versatility as a synthetic intermediate. The compound serves as a crucial building block in pesticide development, where it functions as an important intermediate in the synthesis of various agrochemicals, particularly in developing effective pesticides that target specific pests while minimizing environmental impact. In pharmaceutical research, this compound enables the synthesis of pharmaceutical compounds that aid in developing new drugs for treating various diseases, including those related to inflammation and infection.

The strategic arrangement of three halogen atoms on the pyridine ring provides multiple reactive sites for cross-coupling reactions, including Suzuki and Stille couplings, which are essential for building complex molecular structures. The compound's ability to participate in nucleophilic substitution reactions due to the electrophilic character enhanced by halogen substituents makes it particularly valuable for creating diverse chemical libraries in drug discovery programs.

Table 1: Key Synthetic Applications of 2-Chloro-3,5-dibromopyridine

Application AreaSpecific UseReaction TypeReference
Pharmaceutical SynthesisDrug intermediateCross-coupling reactions
Agrochemical DevelopmentPesticide precursorNucleophilic substitution
Material SciencePolymer synthesisPolymerization
Biochemical StudiesEnzyme interaction studiesBioconjugation
Organic SynthesisBuilding blockMultiple reaction types

Position in Halogenated Pyridine Family

2-Chloro-3,5-dibromopyridine occupies a distinctive position within the broader family of halogenated pyridines, representing one of the most heavily substituted members with three halogen atoms on a single pyridine ring. Halogenated pyridines constitute an important class of intermediates in organic synthesis that have been widely applied in the fields of drugs, natural products, pesticides, and high-performance materials. The compound's trihalogenated structure distinguishes it from simpler halopyridines and provides unique reactivity patterns not found in other similar compounds.

The positioning of halogens at the 2, 3, and 5 positions creates a specific electronic environment that influences both the reactivity and selectivity of subsequent chemical transformations. Research has shown that the identity of crystal packing and halogen positioning significantly affects intermolecular interactions, with different halogen combinations exhibiting varying degrees of halogen bonding interactions. Studies of related compounds in crystal structures have demonstrated that halogen positioning directly impacts molecular recognition and supramolecular assembly properties.

Table 2: Comparative Analysis of Related Halogenated Pyridines

CompoundMolecular FormulaHalogen PatternUnique PropertiesReference
2-Chloro-3,5-dibromopyridineC5H2Br2ClN2-Cl, 3,5-BrMultiple reactive sites
3,5-Dibromo-4-chloropyridineC5H2Br2ClN3,5-Br, 4-ClDifferent reactivity pattern
5-Bromo-2-chloropyridineC5H3BrClN2-Cl, 5-BrSimpler substitution
3-Bromo-2-chloropyridineC5H3BrClN2-Cl, 3-BrAlternative positioning

Current Research Landscape

Contemporary research involving 2-Chloro-3,5-dibromopyridine spans multiple domains, with significant focus on developing more efficient and environmentally friendly synthetic methodologies. Recent patent literature has described innovative one-step synthesis methods utilizing pyridine or pyridine salts as raw materials, employing ammonium salts and hydrobromic acid under mild conditions that are suitable for large-scale industrial production. These methods represent a significant advancement over traditional multi-step synthetic routes that were characterized by longer reaction sequences, lower yields, and greater waste generation.

Advanced synthetic methodologies have emerged that utilize modified Zincke ring-opening reactions for selective halogenation of pyridines. Research published in 2022 demonstrated a novel approach using Zincke imine intermediates that allows for regioselective halogenation across a range of substituted pyridines while maintaining functional compatibility with complex pharmaceutical structures. This methodology represents a paradigm shift from traditional halogenation approaches that often required harsh conditions and resulted in regioisomeric mixtures.

Current crystallographic and materials science research has explored the incorporation of halogenated pyridines like 2-Chloro-3,5-dibromopyridine into supramolecular structures and conducting materials. Studies have investigated their role as guest molecules in layered crystal structures, where they contribute to the formation of paramagnetic supramolecular anionic layers with unique electronic properties. These investigations have revealed how the size and shape of halopyridine guest molecules influence the overall crystal structure and electronic behavior of the resulting materials.

The development of phosphine-mediated halogenation strategies has also gained prominence, with research demonstrating selective halogenation methodologies that enable late-stage functionalization of complex pharmaceutical compounds. These approaches utilize designed heterocyclic phosphines installed at specific positions of pyridines, followed by displacement with halide nucleophiles, providing a versatile platform for generating halogenated pyridine derivatives with high selectivity and functional group tolerance.

Table 3: Recent Research Developments in 2-Chloro-3,5-dibromopyridine Chemistry

Research AreaMethodologyKey FindingYearReference
Synthetic MethodsOne-step synthesisEnvironmentally friendly industrial route2018
Halogenation StrategyZincke imine approachRegioselective halogenation2022
Materials ScienceCrystal engineeringSupramolecular assembly properties2021
Phosphine ChemistryDesigned phosphine reagentsLate-stage halogenation2020
Coupling ReactionsNickel-catalyzed processesLigand-free bipyridine synthesis2014

XLogP3

3.2

Wikipedia

2-Chloro-3,5-dibromopyridine

Dates

Last modified: 08-15-2023

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